molecular formula C18H21NO2 B3754143 N-benzyl-4-(3-methylphenoxy)butanamide

N-benzyl-4-(3-methylphenoxy)butanamide

Cat. No.: B3754143
M. Wt: 283.4 g/mol
InChI Key: CJWLPTSJPBNYQK-UHFFFAOYSA-N
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Description

N-benzyl-4-(3-methylphenoxy)butanamide is a synthetic organic compound featuring a benzyl group attached to a butanamide backbone and a 3-methylphenoxy substituent. Its molecular formula is C₁₉H₂₃NO₂, with a molecular weight of 297.4 g/mol. The compound’s structure combines lipophilic (benzyl, 3-methylphenoxy) and polar (amide) groups, enabling interactions with diverse biological targets.

Properties

IUPAC Name

N-benzyl-4-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-15-7-5-10-17(13-15)21-12-6-11-18(20)19-14-16-8-3-2-4-9-16/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWLPTSJPBNYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(3-methylphenoxy)butanamide typically involves the reaction of 4-(3-methylphenoxy)butanoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-4-(3-methylphenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-benzyl-4-(3-methylphenoxy)butanamide can be contextualized by comparing it to structurally related butanamide derivatives. Key differences in substituents, electronic effects, and functional groups significantly influence reactivity, solubility, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Biological Activity/Properties Source
This compound C₁₉H₂₃NO₂ Benzyl + 3-methylphenoxy + amide Potential enzyme modulation (inferred)
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide C₁₈H₂₂N₂O₂ Aminomethylphenyl + 3-methylphenoxy Enhanced solubility; therapeutic candidate
4-(3-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide C₁₇H₂₀N₂O₃S Sulfamoylphenyl + 3-methylphenoxy Antimicrobial potential (sulfonamide class)
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide C₂₀H₂₁N₂O₃S Benzothiazole + methoxy + 3-methylphenoxy Anticancer/antibacterial (benzothiazole)
N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide C₁₇H₁₇BrClNO₂ Halogenated phenyl + chloro-methylphenoxy Moderate antibacterial activity

Key Findings:

Impact of Substituent Position: The 3-methylphenoxy group in the target compound contrasts with analogs like N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide (), where the methyl group is para-substituted. This positional difference affects electronic density and steric hindrance, altering binding affinity to enzymes or receptors . Halogen substitutions (e.g., bromine in ) enhance antibacterial activity but reduce solubility compared to methyl/methoxy groups .

Functional Group Variations :

  • Sulfamoyl Group : The sulfamoylphenyl analog () exhibits antimicrobial properties typical of sulfonamides, whereas the benzyl group in the target compound may favor CNS-targeted activity due to increased lipophilicity .
  • Benzothiazole Moiety : The benzothiazole-containing analog () demonstrates enhanced anticancer activity, attributed to the heterocyclic ring’s ability to intercalate DNA or inhibit kinases .

Solubility and Reactivity: Methoxy or aminomethyl groups () improve aqueous solubility, making analogs more suitable for oral administration. In contrast, halogenated derivatives () are more lipophilic, favoring membrane penetration .

Uniqueness of this compound

  • The meta-methylphenoxy substituent offers moderate electron-donating effects, stabilizing interactions with hydrophobic enzyme pockets without excessive steric bulk .
  • Compared to sulfonamide or benzothiazole analogs, it lacks off-target effects associated with those moieties (e.g., sulfonamide hypersensitivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-4-(3-methylphenoxy)butanamide
Reactant of Route 2
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N-benzyl-4-(3-methylphenoxy)butanamide

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